molecular formula C12H14N6OS B2483368 4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1396686-33-1

4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2483368
CAS No.: 1396686-33-1
M. Wt: 290.35
InChI Key: DRWMXODKAJUZOU-UHFFFAOYSA-N
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Description

4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a pyrimidine ring, a thiadiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.

    Construction of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide derivatives and appropriate electrophiles.

    Final Coupling: The final step involves coupling the pyrimidine-thiadiazole intermediate with the pyrrolidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-(6-(morpholin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-(6-(azepan-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

The uniqueness of 4-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1,2,3-thiadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

IUPAC Name

4-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6OS/c1-8-11(20-17-16-8)12(19)15-9-6-10(14-7-13-9)18-4-2-3-5-18/h6-7H,2-5H2,1H3,(H,13,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWMXODKAJUZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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